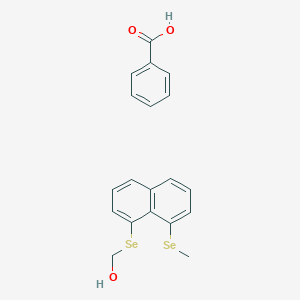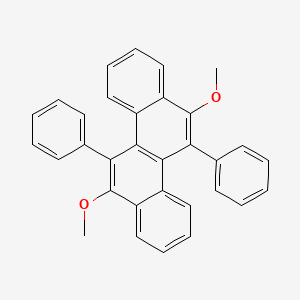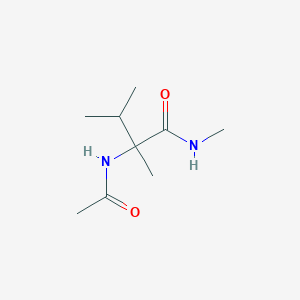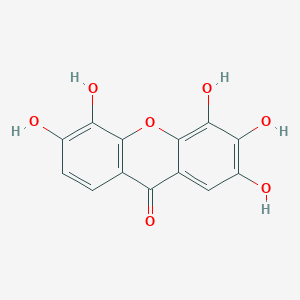![molecular formula C15H22O5 B15163226 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- CAS No. 143741-94-0](/img/structure/B15163226.png)
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is a complex organic compound with a unique structure that includes both alcohol and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective functionalization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in the industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolic intermediate.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism by which 2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2-butanol: Shares a similar structure but lacks the acetyloxy and phenylmethoxy groups.
2-Methyl-2-butanol: Another related compound with a different substitution pattern on the butanol backbone.
Uniqueness
2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
143741-94-0 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
(2-hydroxy-3-methyl-3-phenylmethoxybutoxy)methyl acetate |
InChI |
InChI=1S/C15H22O5/c1-12(16)19-11-18-10-14(17)15(2,3)20-9-13-7-5-4-6-8-13/h4-8,14,17H,9-11H2,1-3H3 |
InChI-Schlüssel |
XUCZTIVAGSLJDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCOCC(C(C)(C)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)


![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)




![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)

